Carboxymethyl ethylxanthate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flotation Studies and Adsorption Mechanisms

CMEX plays a crucial role in flotation studies as a collector for various sulfide minerals, including:

Researchers use CMEX to understand adsorption mechanisms on mineral surfaces, which is crucial for optimizing the flotation process for efficient mineral separation. Studies investigate the interaction of CMEX with the mineral surface, its dependence on various factors like pH and collector concentration, and its impact on surface properties like hydrophobicity (water repellency) .

Synthesis and Characterization of New Materials

CMEX is used as a precursor for the synthesis of various novel materials with interesting properties. Researchers have explored its application in the synthesis of:

- Metal-organic frameworks (MOFs): CMEX can be used as a ligand to coordinate with metal ions, leading to the formation of MOFs with specific functionalities like catalysis and gas adsorption .

- Conducting polymers: CMEX can be incorporated into the structure of conducting polymers, potentially influencing their electrical conductivity and other properties .

These studies contribute to the development of new materials with potential applications in various fields, including energy storage, catalysis, and sensors.

Environmental Research and Remediation

CMEX is being investigated for its potential applications in environmental research and remediation. Studies explore its use in:

- Heavy metal removal: CMEX can be used to remove heavy metals like lead and copper from contaminated water and soil through complexation and precipitation processes .

- Soil remediation: Research suggests CMEX might aid in the remediation of soil contaminated with pesticides and other organic pollutants by promoting their degradation through interactions with soil components .

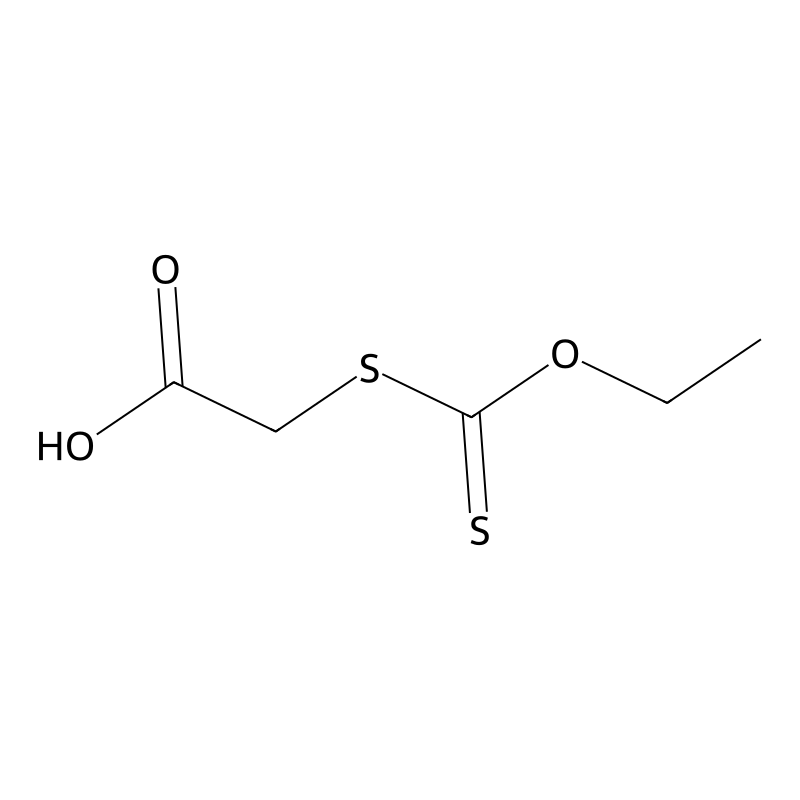

Carboxymethyl ethylxanthate is a chemical compound with the formula CHOS. It belongs to the class of xanthates, which are esters of xanthic acid. This compound is characterized by the presence of a carboxymethyl group attached to the ethylxanthate structure, enhancing its solubility and reactivity compared to other xanthates. Its molecular structure includes a sulfur atom, which plays a critical role in its chemical reactivity and potential applications in various fields, including biochemistry and materials science.

- Decomposition: Xanthates are known to decompose into carbon disulfide and alcohol upon heating or in the presence of acids.

- Nucleophilic Substitution: The sulfur atom in the xanthate group can participate in nucleophilic substitution reactions, making it useful in organic synthesis.

- Oxidation: Carboxymethyl ethylxanthate can be oxidized to form dixanthogen under specific conditions, which is significant in mineral processing and flotation chemistry .

- Antimicrobial Activity: Some derivatives of xanthates have shown potential as antimicrobial agents.

- Enzyme Inhibition: Xanthates can inhibit certain enzymes, impacting metabolic pathways in organisms.

- Toxicity: The toxicity of xanthates, including carboxymethyl ethylxanthate, has been documented, particularly in aquatic environments where they can affect non-target organisms .

Carboxymethyl ethylxanthate can be synthesized through several methods:

- Direct Esterification: By reacting ethyl alcohol with carbon disulfide and sodium hydroxide, followed by treatment with monochloroacetic acid.

- Alkylation Reaction: The reaction involves the alkylation of sodium xanthate with carboxymethyl groups, which can enhance solubility and reactivity.

- Chemical Modification of Polysaccharides: Carboxymethylation of polysaccharides can lead to the formation of derivatives that include carboxymethyl ethylxanthate as a functional group .

Carboxymethyl ethylxanthate has several applications across different industries:

- Flotation Agents: Used in mineral processing as a collector for sulfide ores during flotation processes.

- Biochemical Research: Employed in studies involving enzyme interactions and microbial activity.

- Polymer Chemistry: Functions as a modifying agent for cellulose and other polysaccharides, enhancing their properties for various applications .

Carboxymethyl ethylxanthate shares structural features with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl xanthate | CHOS | Basic xanthate without carboxymethyl modification |

| Carboxymethyl cellulose | CHO | Used extensively in food and pharmaceuticals |

| Carboxymethyl starch | CHO | Similar modification process but derived from starch |

| Methyl xanthate | CHOS | Methyl derivative with different solubility properties |

Carboxymethyl ethylxanthate is unique due to its combination of both carboxymethyl and xanthate functionalities, which enhances its reactivity and solubility compared to traditional xanthates. This makes it particularly valuable in specialized applications such as flotation chemistry and biochemical research .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant